4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile
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Overview
Description
4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile can be achieved through several routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction typically requires mild conditions and can be optimized for industrial-scale production. Another approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Chemical Reactions Analysis
4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar compounds to 4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile include:
1-Hydroxy-2-(prop-2-enyl)-4,5-methylenedioxybenzene: This compound has a similar structure but includes a methylenedioxy group.
2-Hydroxy-5-methylacetophenone: This compound shares the hydroxy and methyl groups but differs in the overall structure.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: This compound includes a benzotriazole moiety instead of the nitrile group.
These compounds highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Properties
CAS No. |
38276-83-4 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[1-(2-hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-3-15(14-7-5-13(11-18)6-8-14)16-10-12(2)4-9-17(16)19/h3-10,15,19H,1H2,2H3 |
InChI Key |
SNNIZFRIDQJFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C=C)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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